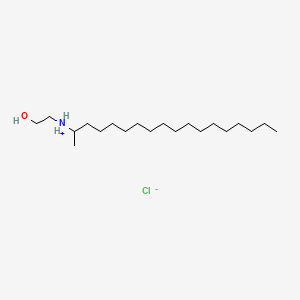
2-((1-Methylheptadecyl)amino)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C22H48N2O·HCl. It is a derivative of ethanolamine, which is a bifunctional molecule containing both a primary amine and a primary alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylheptadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-((1-Methylheptadecyl)amino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
科学的研究の応用
2-((1-Methylheptadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用機序
The mechanism of action of 2-((1-Methylheptadecyl)amino)ethanol hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in the formulation of liposomes and other drug delivery systems. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell structure and function.
類似化合物との比較
Similar Compounds
Ethanolamine (2-aminoethanol): A simpler analog with similar bifunctional properties.
N-Methylethanolamine: Contains a methyl group on the nitrogen atom, similar to 2-((1-Methylheptadecyl)amino)ethanol.
Diethanolamine: Contains two ethanolamine units, providing different chemical properties.
Uniqueness
2-((1-Methylheptadecyl)amino)ethanol hydrochloride is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of emulsions and the formation of micelles.
特性
CAS番号 |
56167-13-6 |
|---|---|
分子式 |
C20H44ClNO |
分子量 |
350.0 g/mol |
IUPAC名 |
2-hydroxyethyl(octadecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C20H43NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2)21-18-19-22;/h20-22H,3-19H2,1-2H3;1H |
InChIキー |
LZFZAEMQTZBMIV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


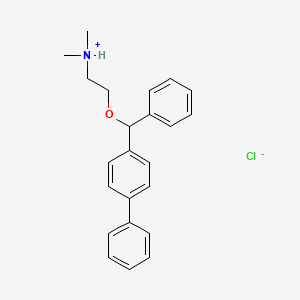
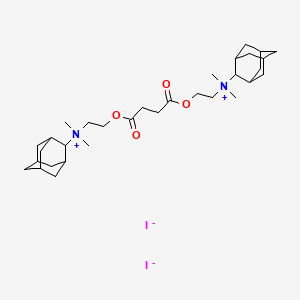


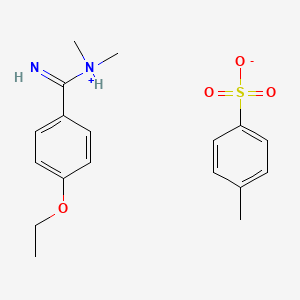
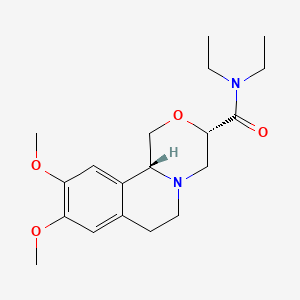
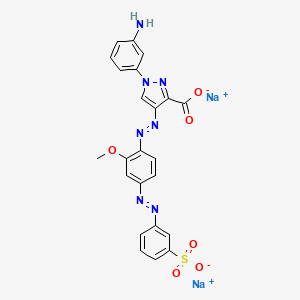
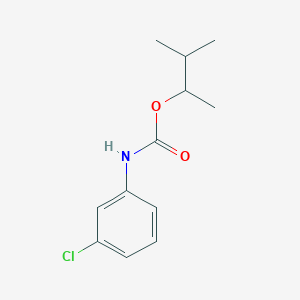

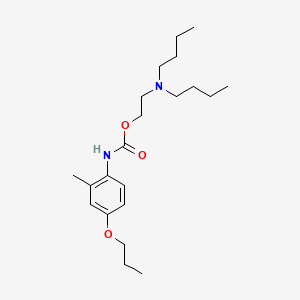


![Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-](/img/structure/B13763924.png)

